molecular formula C12H10F2O5 B2577726 Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate CAS No. 832738-26-8

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate

Cat. No.: B2577726
CAS No.: 832738-26-8
M. Wt: 272.204
InChI Key: IQSRGGMRZAEQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

This compound (CAS 832738-26-8) is a fluorinated β-keto ester with a phenyl-difluoromethoxy substituent. Its development aligns with broader trends in organofluorine chemistry, particularly the incorporation of fluorine into bioactive molecules to enhance stability and bioavailability. The compound’s structural complexity—featuring two ketone groups and a difluoromethoxy moiety—suggests its synthesis emerged from advancements in fluorination methodologies and β-keto ester preparation.

While the exact discovery date is not explicitly documented, analogous β-keto esters have been studied since the early 2000s, with methods like ethyl chloroformate-mediated ketone carboxylation gaining prominence. The difluoromethoxy group’s introduction likely reflects modern strategies to modulate electronic and steric properties in drug candidates, as seen in recent asymmetric fluorination techniques.

Structural Significance in Organic Chemistry

The compound’s structure comprises three key components:

  • β-Keto Ester Backbone : A central 2,4-dioxobutanoate moiety, enabling nucleophilic attacks and decarboxylation reactions.
  • Difluoromethoxyphenyl Substituent : A 4-substituted phenyl ring with a difluoromethoxy (-OCF₂H) group, which enhances metabolic stability and lipophilicity.
  • Methyl Ester Functional Group : Facilitates hydrolysis to carboxylic acids or further derivatization.

This design allows participation in:

  • Aldol Condensations : The β-keto ester’s enolate can react with carbonyl compounds.
  • Cyclization Reactions : Formation of heterocycles via intramolecular attacks.
  • Decarboxylative Couplings : Loss of CO₂ to generate α,α-difluoro enolates for cross-coupling.
Structural Feature Functional Impact
2,4-Dioxobutanoate Reactivity in nucleophilic additions
Difluoromethoxy Electron-withdrawing, improves stability
Methyl ester Hydrolysis to carboxylic acid derivatives

Nomenclature and IUPAC Classification

The compound adheres to systematic naming conventions:

  • IUPAC Name : this compound.
  • CAS Registry Number : 832738-26-8.
  • SMILES : COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)F.
  • InChI : InChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-2-4-8(5-3-7)19-12(13)14/h2-5,12H,6H2,1H3.

Properties

IUPAC Name

methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-2-4-8(5-3-7)19-12(13)14/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSRGGMRZAEQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the formation of the dioxobutanoate moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts such as copper or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Esterification and Transesterification

The methyl ester group at position 1 undergoes typical ester reactions. For example:

  • Transesterification : Reacting with alcohols (e.g., ethanol, isopropyl alcohol) in acidic or basic conditions replaces the methyl ester with bulkier alkyl groups. This modifies solubility and bioavailability .

  • Hydrolysis : Under alkaline conditions (e.g., NaOH/H₂O), the ester hydrolyzes to the corresponding carboxylic acid, enabling further functionalization .

Example Conditions:

Reaction TypeReagent/CatalystTemperatureOutcome
TransesterificationEthanol, H₂SO₄Reflux (78°C)Ethyl ester derivative
Hydrolysis1M NaOH25°CCarboxylic acid product

Nucleophilic Additions to the Diketone

The 2,4-dioxobutanoate moiety is highly reactive toward nucleophiles due to its α,γ-diketone structure:

  • Hydrazine Condensation : Forms pyrazole derivatives when reacted with hydrazines. For example, hydrazine hydrate yields a bis-hydrazone intermediate, which cyclizes under acidic conditions .

  • Ammonia/Amine Reactions : Primary amines (e.g., methylamine) undergo conjugate addition at the γ-keto position, producing β-enamine derivatives .

Key Reaction Pathway:

  • Nucleophilic attack at the γ-keto carbon.

  • Cyclization or stabilization via proton transfer.

Electrophilic Aromatic Substitution (EAS)

The para-difluoromethoxy group on the phenyl ring directs electrophiles to specific positions:

  • Halogenation : Bromine or chlorine substitutes at the ortho and para positions relative to the difluoromethoxy group, stabilized by its electron-withdrawing nature .

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the meta position due to steric and electronic effects .

Substitution Patterns:

ElectrophileMajor ProductRegioselectivity
Br₂ (FeBr₃)3-Bromo derivativeOrtho/para to -OCHF₂
HNO₃5-Nitro derivativeMeta to -OCHF₂

Cyclocondensation Reactions

The diketone participates in heterocycle formation:

  • Thiazolidinone Synthesis : Reacts with thiosemicarbazides or thioureas in acidic media to form 1,3-thiazolidin-4-ones, leveraging the α,γ-diketone’s ability to engage in multicomponent reactions .

  • Pyran Derivatives : Under microwave irradiation with aldehydes and ammonium acetate, it forms dihydropyran carboxylates via Hantzsch-type cyclization .

Example Protocol for Thiazolidinone Formation:

  • Combine with thiourea (1.2 eq) in ethanol.

  • Add HCl (catalytic) and reflux for 6–8 hours.

  • Isolate via precipitation (yield: 65–75%) .

Fluorine-Specific Reactivity

The difluoromethoxy group (-OCHF₂) influences stability and reactivity:

  • Metabolic Stability : Fluorination reduces oxidative metabolism compared to methoxy analogs, as seen in microsomal studies of similar compounds .

  • Resistance to Hydrolysis : The -OCHF₂ group is less prone to enzymatic cleavage than -OCH₃, enhancing durability in biological systems .

Comparative Stability Data:

CompoundHalf-Life (Mouse Microsomes)
-OCH₃ analog12 min
-OCHF₂ analog>60 min

Cross-Coupling Reactions

The aryl ring engages in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces amine groups at the para position using Pd₂(dba)₃/Xantphos .

Optimized Suzuki Conditions:

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12 hours.

Reductive Transformations

The diketone undergoes selective reductions:

  • NaBH₄ Reduction : Targets the γ-keto group, yielding a secondary alcohol while preserving the α-keto ester .

  • Catalytic Hydrogenation : H₂/Pd-C reduces both keto groups to a diol, though over-reduction can occur without careful monitoring .

Selectivity Control:

Reducing AgentProduct
NaBH₄ (0°C)γ-Hydroxy-α-keto ester
H₂ (1 atm, Pd-C)2,4-Diol derivative

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₀F₂O₅
  • Molecular Weight : Approximately 272.2 g/mol
  • Structural Features : The compound contains a dioxobutanoate backbone and a difluoromethoxy-substituted phenyl group, which contributes to its unique chemical behavior and potential applications in multiple domains.

Pharmaceutical Applications

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties, making it a candidate for further pharmacological studies aimed at treating infections caused by resistant strains of bacteria.
  • Mechanism of Action : The difluoromethoxy group enhances the compound's reactivity with biological targets, potentially acting as an inhibitor or activator of specific enzymes involved in metabolic pathways .
  • Potential for Diabetes Treatment : Research indicates that compounds similar to this compound may modulate G-protein coupled receptor 43 (GPR43), which is linked to metabolic diseases such as Type 2 diabetes and dyslipidemia .

Agrochemical Applications

The compound's antimicrobial properties also position it as a candidate for use in agriculture:

  • Pesticide Development : Its ability to inhibit certain microbial growth suggests potential applications as a pesticide or herbicide, contributing to crop protection strategies against pathogens .

Industrial Applications

In industrial settings, this compound is utilized for developing new materials:

  • Material Science : The compound's unique properties may be harnessed to create materials with enhanced stability and lipophilicity, useful in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug-resistant strains of bacteria. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell death.

Case Study 2: Metabolic Stability

Research on metabolic stability highlighted that modifications in the difluoromethoxy group could influence the compound's clearance rates in biological systems. A comparative analysis showed that derivatives with enhanced metabolic stability exhibited improved pharmacokinetic profiles, making them more suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate can be compared with other similar compounds, such as:

    Methyl 4-(trifluoromethoxy)phenyl-2,4-dioxobutanoate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    Methyl 4-(methoxy)phenyl-2,4-dioxobutanoate: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogenic organisms and its implications in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Mycobacterial Growth : This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, particularly against multi-drug-resistant strains. The mechanism involves targeting the MmpL3 protein, which is essential for mycobacterial lipid biosynthesis .
  • CYP450 Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2D6 and CYP3A4 being the most significant. Studies revealed that it is rapidly cleared by CYP2D6, suggesting that modifications to the structure could enhance metabolic stability .
  • hERG Channel Inhibition : While evaluating its safety profile, it was noted that this compound exhibited hERG channel inhibition, which is a concern for cardiac toxicity. Structural modifications are being explored to mitigate this effect while maintaining efficacy against target pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies:

  • Absorption : The compound demonstrates moderate absorption characteristics.
  • Distribution : It has a moderate volume of distribution (Vd), indicating good tissue penetration.
  • Metabolism : The primary metabolic pathways involve hydroxylation and conjugation.
  • Excretion : It is primarily excreted via urine after metabolic conversion.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimycobacterial Activity : A study reported an IC50 value of approximately 0.66 μM against M. tuberculosis, demonstrating its potential as a therapeutic agent in treating tuberculosis .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 cells indicated that while the compound was effective against mycobacteria, it also showed some level of cytotoxicity which necessitates further optimization to reduce off-target effects .
  • Metabolite Identification : Research involving mouse microsomal studies identified several metabolites resulting from hydroxylation processes, with implications for understanding its pharmacological profile and potential interactions with other drugs .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntimycobacterialIC50 = 0.66 μM against M. tuberculosis
CytotoxicityModerate cytotoxicity in HepG2 cells
Metabolic StabilityRapidly cleared by CYP2D6
hERG Channel InhibitionSignificant inhibition observed

Q & A

Q. What are the common synthetic routes for Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives of 2,4-dioxobutanoate esters can be prepared by reacting methyl acetoacetate with substituted phenyl halides under reflux in glacial acetic acid. Evidence from similar compounds (e.g., pyrazole derivatives) indicates that reaction conditions (temperature, solvent, duration) critically influence yield and purity. For instance, boiling in acetic acid for 8 hours achieved high yields (59–70%) of structurally analogous products .

Key Reaction Parameters :

ParameterOptimal Condition
SolventGlacial acetic acid
TemperatureReflux (~110–120°C)
Reaction Time8–12 hours
CatalystNone (acidic medium suffices)

Q. How is this compound characterized using spectroscopic methods?

Structural confirmation relies on 1H/13C NMR , UPLC-MS , and HRMS . For example:

  • 1H NMR : The difluoromethoxy group (-OCF2H) appears as a triplet (δ ~6.8–7.2 ppm) due to coupling with fluorine atoms. The methyl ester group (-COOCH3) resonates as a singlet at δ ~3.7 ppm.
  • 13C NMR : The carbonyl carbons (C=O) of the dioxobutanoate moiety appear at δ ~170–190 ppm.
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C12H10F2O5 requires m/z 296.0473) .

Data Consistency Check : Discrepancies in NMR splitting patterns may arise from impurities or solvent effects. Cross-validation with IR (C=O stretching at ~1750 cm⁻¹) and elemental analysis is recommended .

Advanced Research Questions

Q. How do reaction conditions influence cyclocondensation products with this compound?

Cyclocondensation reactions with hydrazines or amines yield heterocyclic derivatives (e.g., pyrazoles). The choice of solvent and temperature dictates product selectivity:

  • In acetic acid , the reaction favors pyrazole formation via keto-enol tautomerization and nucleophilic attack.
  • In DMF or dioxane , competing pathways (e.g., Michael addition) may dominate, leading to byproducts.

Case Study : Reaction with 2-hydrazinopyridine in acetic acid produced a pyrazole derivative (59% yield), confirmed by distinct NMR shifts for the aromatic protons (δ ~8.2 ppm) and loss of the dioxobutanoate carbonyl signal .

Q. What computational methods predict the reactivity of the difluoromethoxy group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to model electronic effects. The difluoromethoxy group is electron-withdrawing due to the -I effect of fluorine, which polarizes the phenyl ring and activates it toward electrophilic substitution. Key findings:

  • HOMO-LUMO Gaps : Lower energy gaps (~4.5 eV) suggest higher reactivity at the para position of the phenyl ring.
  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., carbonyl oxygen) susceptible to protonation or hydrogen bonding .

Validation : Experimental IR and NMR data align with computational predictions for charge distribution and bond angles.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for synthetic protocols?

Variations in yield (e.g., 57% vs. 70% for similar reactions) often stem from:

  • Purity of Starting Materials : Trace moisture in reagents reduces efficiency.
  • Workup Procedures : Incomplete extraction or crystallization lowers isolated yields.
  • Analytical Methods : HPLC vs. gravimetric analysis may over/underestimate purity.

Mitigation Strategy : Standardize protocols using anhydrous solvents and high-purity reactants. Report yields with analytical validation (e.g., HPLC >95% purity) .

Methodological Recommendations

Q. What strategies optimize the stability of this compound in solution?

  • Storage : Keep in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid ester cleavage.
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the difluoromethoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.